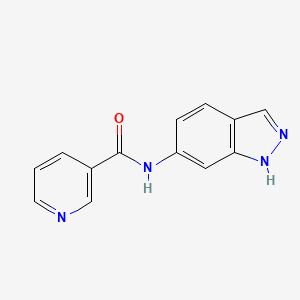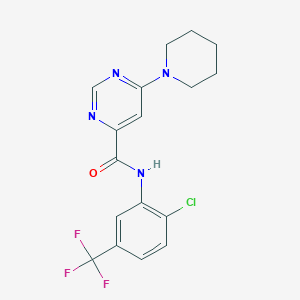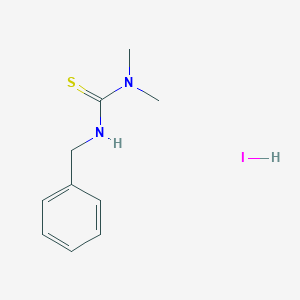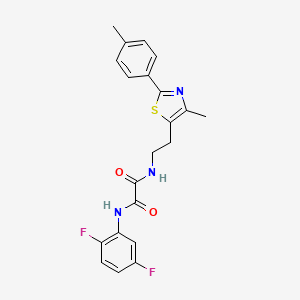![molecular formula C24H26N4O4S B2825459 7-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-32-5](/img/no-structure.png)
7-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Piperazine derivatives can undergo a variety of reactions, including those involving their nitrogen atoms, or reactions at other functional groups present in the molecule .Scientific Research Applications
Chemical Synthesis and Derivatives
Research into compounds structurally related to 7-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one has primarily focused on their synthesis and potential as intermediates in the production of other chemical compounds. For example, Chern et al. (1988) investigated the synthesis of oxazolo and oxazino derivatives of quinazolinones, which are structurally related to the compound , highlighting the versatility of these compounds in chemical synthesis (Chern et al., 1988).
Antimicrobial Activity
Research has also been conducted on derivatives of quinazolinone for their potential antimicrobial properties. Fawzy et al. (2012) synthesized various quinazolin-4-one derivatives and evaluated their antimicrobial activity, indicating the potential of these compounds in medical applications (Fawzy, Ghobashy, & El-ziaty, 2012).
Antitumor and Anticancer Properties
Further research into quinazolinone derivatives has explored their potential antitumor properties. Li et al. (2020) synthesized novel quinazoline derivatives containing piperazine moieties, demonstrating potent antiproliferative activities against various cancer cell lines (Li et al., 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5-dimethoxybenzoic acid with 2,5-dimethylphenylpiperazine followed by cyclization with ethyl chloroformate and sodium sulfide to form the target compound.", "Starting Materials": [ "2-amino-4,5-dimethoxybenzoic acid", "2,5-dimethylphenylpiperazine", "ethyl chloroformate", "sodium sulfide" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5-dimethoxybenzoic acid with 2,5-dimethylphenylpiperazine in the presence of a coupling agent such as EDC or DCC to form the intermediate 7-[3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl]-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one.", "Step 2: Cyclization of the intermediate with ethyl chloroformate and sodium sulfide in the presence of a base such as triethylamine or pyridine to form the target compound 7-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one.", "Step 3: Purification of the target compound by column chromatography or recrystallization." ] } | |
CAS RN |
688055-32-5 |
Molecular Formula |
C24H26N4O4S |
Molecular Weight |
466.56 |
IUPAC Name |
7-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H26N4O4S/c1-15-3-4-16(2)19(11-15)26-7-9-27(10-8-26)22(29)5-6-28-23(30)17-12-20-21(32-14-31-20)13-18(17)25-24(28)33/h3-4,11-13H,5-10,14H2,1-2H3,(H,25,33) |
InChI Key |
WYXMDEOTWGMZDP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,4-Dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2825377.png)


![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2825384.png)
![methyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2825386.png)
![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2825387.png)

![tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate](/img/structure/B2825389.png)



![1-{[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2825395.png)
![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2825398.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2825399.png)